molecular formula C13H9Cl2N3O4S B11182511 Methyl 2-[(5Z)-2-[(2,4-dichlorophenyl)hydrazido]-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]acetate

Methyl 2-[(5Z)-2-[(2,4-dichlorophenyl)hydrazido]-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]acetate

Cat. No.: B11182511
M. Wt: 374.2 g/mol
InChI Key: SIAVRLCOOYZBLX-UITAMQMPSA-N
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Description

Methyl 2-[(5Z)-2-[(2,4-dichlorophenyl)hydrazido]-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]acetate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is notable for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(5Z)-2-[(2,4-dichlorophenyl)hydrazido]-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]acetate typically involves the reaction of 2,4-dichlorophenylhydrazine with thiosemicarbazide under acidic conditions to form the thiazole ring. The resulting intermediate is then esterified with methyl chloroacetate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5Z)-2-[(2,4-dichlorophenyl)hydrazido]-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]acetate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Methyl 2-[(5Z)-2-[(2,4-dichlorophenyl)hydrazido]-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[(5Z)-2-[(2,4-dichlorophenyl)hydrazido]-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]acetate involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA synthesis. These actions contribute to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(5Z)-2-[(2,4-dichlorophenyl)hydrazido]-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]acetate is unique due to its specific combination of the thiazole ring and the 2,4-dichlorophenyl group.

Properties

Molecular Formula

C13H9Cl2N3O4S

Molecular Weight

374.2 g/mol

IUPAC Name

methyl (2Z)-2-[(2Z)-2-[(2,4-dichlorobenzoyl)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene]acetate

InChI

InChI=1S/C13H9Cl2N3O4S/c1-22-10(19)5-9-12(21)16-13(23-9)18-17-11(20)7-3-2-6(14)4-8(7)15/h2-5H,1H3,(H,17,20)(H,16,18,21)/b9-5-

InChI Key

SIAVRLCOOYZBLX-UITAMQMPSA-N

Isomeric SMILES

COC(=O)/C=C\1/C(=O)N/C(=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)/S1

Canonical SMILES

COC(=O)C=C1C(=O)NC(=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)S1

Origin of Product

United States

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